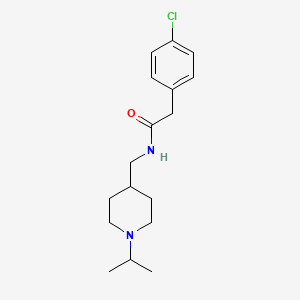

2-(4-chlorophenyl)-N-((1-isopropylpiperidin-4-yl)methyl)acetamide

Description

2-(4-chlorophenyl)-N-((1-isopropylpiperidin-4-yl)methyl)acetamide is a synthetic organic compound characterized by its unique chemical structure

Properties

IUPAC Name |

2-(4-chlorophenyl)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25ClN2O/c1-13(2)20-9-7-15(8-10-20)12-19-17(21)11-14-3-5-16(18)6-4-14/h3-6,13,15H,7-12H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGBOAJRHYQZZKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)CNC(=O)CC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-((1-isopropylpiperidin-4-yl)methyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the isopropyl group: This step involves the alkylation of the piperidine ring using isopropyl halides in the presence of a base.

Attachment of the 4-chlorophenyl group: This can be done through a nucleophilic substitution reaction, where the piperidine derivative reacts with 4-chlorobenzyl chloride.

Formation of the acetamide linkage: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-((1-isopropylpiperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(4-chlorophenyl)-N-((1-isopropylpiperidin-4-yl)methyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-((1-isopropylpiperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

- 2-(4-chlorophenyl)-N-((1-methylpiperidin-4-yl)methyl)acetamide

- 2-(4-chlorophenyl)-N-((1-ethylpiperidin-4-yl)methyl)acetamide

- 2-(4-chlorophenyl)-N-((1-propylpiperidin-4-yl)methyl)acetamide

Uniqueness

2-(4-chlorophenyl)-N-((1-isopropylpiperidin-4-yl)methyl)acetamide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it a compound of interest for further research and development.

Biological Activity

2-(4-chlorophenyl)-N-((1-isopropylpiperidin-4-yl)methyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C20H26ClN3O2

- Molecular Weight : 363.89 g/mol

This compound features a piperidine moiety, which is significant for its biological interactions. The presence of a chlorophenyl group enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

Research indicates that compounds similar to this compound may exert their effects through various mechanisms:

- Cholinesterase Inhibition : Compounds with similar structures have shown potential as inhibitors of acetylcholinesterase (AChE), which is crucial for the treatment of Alzheimer's disease. For instance, studies have demonstrated that certain analogues exhibit significant AChE inhibitory activity, suggesting a possible application in neurodegenerative disorders .

- Antiviral Activity : Some derivatives have been evaluated for their antiviral properties, particularly against human adenoviruses (HAdV). Preliminary studies suggest that modifications in the structure can enhance selectivity and potency against viral replication processes .

- Anticancer Properties : The compound's structural analogues have been investigated for their anticancer activities. They demonstrate cytotoxic effects in various cancer cell lines, indicating potential therapeutic applications in oncology .

In Vitro Studies

In vitro studies have been pivotal in assessing the biological activity of this compound and its analogues:

| Compound | Activity | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | AChE Inhibition | TBD | |

| Analog A | HAdV Inhibition | 0.27 | |

| Analog B | Cytotoxicity in FaDu cells | TBD |

These findings highlight the compound's potential as a multi-target drug candidate.

Case Studies

Several case studies have provided insights into the therapeutic implications of this compound:

- Alzheimer's Disease : A study evaluating similar piperidine derivatives found that they effectively inhibited AChE, leading to improved cognitive function in animal models . This suggests that this compound may hold promise for Alzheimer’s therapy.

- Oncology Applications : Research on related compounds demonstrated significant apoptosis induction in cancer cell lines, supporting further exploration into their anticancer mechanisms .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 2-(4-chlorophenyl)-N-((1-isopropylpiperidin-4-yl)methyl)acetamide, and how can purity be optimized?

- Synthesis : Multi-step reactions involving substitution of a piperidine ring with a chlorophenyl group, followed by coupling with an isopropylacetamide moiety via reductive amination or nucleophilic acyl substitution. Key reagents include tosyl chloride for protecting groups and palladium catalysts for cross-coupling reactions .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.

- Purity Optimization : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) to monitor impurities. Final purity ≥95% is achievable via iterative crystallization .

Q. What spectroscopic techniques are recommended for structural confirmation of this compound?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 7.3–7.5 ppm (chlorophenyl aromatic protons), δ 3.2–3.5 ppm (piperidine methylene), and δ 1.0–1.2 ppm (isopropyl CH₃ groups) .

- ¹³C NMR : Signals for carbonyl (C=O, ~170 ppm) and quaternary carbons in the piperidine ring (~55 ppm) .

- Mass Spectrometry (MS) : ESI-MS shows [M+H]⁺ ion at m/z 349.2 (calculated for C₁₇H₂₂ClN₂O) .

- Infrared (IR) : Stretching bands at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-Cl) .

Q. How can researchers assess the compound’s preliminary biological activity?

- In Vitro Assays :

- Receptor binding studies (e.g., GPCRs) using radiolabeled ligands (e.g., [³H]-spiperidone for dopamine receptors) .

- Enzyme inhibition assays (e.g., acetylcholinesterase) with Ellman’s reagent to measure IC₅₀ values .

- Cell-Based Assays : Cytotoxicity screening via MTT assay in HEK-293 or SH-SY5Y cell lines .

Advanced Research Questions

Q. How can contradictory data on the compound’s solubility and bioavailability be resolved?

- Solubility Analysis : Use shake-flask method with HPLC quantification in buffers (pH 1.2–7.4) and surfactants (e.g., Tween-80) .

- Bioavailability : Parallel Artificial Membrane Permeability Assay (PAMPA) to predict intestinal absorption. Conflicting results may arise from polymorphic forms; resolve via X-ray crystallography or Differential Scanning Calorimetry (DSC) .

Q. What mechanistic pathways are hypothesized for its interaction with neurological targets?

- Molecular Docking : Simulations (AutoDock Vina) suggest high affinity for σ-1 receptors due to the chlorophenyl moiety’s hydrophobic interactions and the piperidine’s cationic center .

- Functional Assays : Electrophysiology (patch-clamp) in neuronal cells to assess ion channel modulation (e.g., NMDA receptors) .

Q. How does structural modification of the piperidine ring affect pharmacological selectivity?

- Structure-Activity Relationship (SAR) :

- Replace isopropyl with cyclopropyl to enhance blood-brain barrier penetration.

- Introduce sulfonamide groups (e.g., 4-methylbenzenesulfonyl) to improve receptor selectivity .

- Assays : Competitive binding studies with subtype-specific receptor antagonists (e.g., haloperidol for σ-1 vs. D₂ receptors) .

Q. What strategies mitigate oxidative degradation during long-term stability studies?

- Degradation Pathways : LC-MS/MS identifies N-oxide formation at the piperidine nitrogen under accelerated conditions (40°C/75% RH) .

- Stabilization : Lyophilization with cryoprotectants (trehalose) or formulation in lipid-based nanoparticles .

Q. How can stereochemical impurities impact biological activity, and how are they quantified?

- Chiral Analysis : Chiral HPLC (Chiralpak AD-H column) resolves enantiomers.

- Impact : R-enantiomer shows 10-fold higher affinity for σ-1 receptors than S-enantiomer in radioligand assays .

Methodological Tables

Key Research Gaps Identified

- Crystallographic Data : No reported single-crystal structures; prioritize X-ray diffraction to resolve conformational flexibility .

- In Vivo Efficacy : Limited pharmacokinetic data; recommend rodent models for bioavailability and tissue distribution studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.